![molecular formula C18H22N2O3 B7641839 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid](/img/structure/B7641839.png)
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid, also known as MIPPC, is a synthetic compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been shown to have potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins that play a role in cancer growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to inhibit the activity of MMPs, which may prevent cancer growth and metastasis. Additionally, this compound has been found to have neuroprotective effects and may help to prevent neuronal damage in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has been shown to have a high degree of purity, which makes it ideal for use in biochemical and physiological assays. However, one limitation of using this compound in lab experiments is its relatively new status as a research compound. As such, there is limited information available on its properties and potential uses.
Orientations Futures
There are several future directions for research on 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid. One potential area of investigation is its use as an anti-inflammatory agent in the treatment of inflammatory bowel disease. Another potential area of investigation is its use as an anti-cancer agent in the treatment of breast cancer and other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid involves the reaction of 1-methylindole-3-carboxylic acid with 3-bromopropionyl chloride in the presence of triethylamine. The resulting intermediate is then treated with piperidine-2-carboxylic acid to obtain the final product. The purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
1-[3-(1-Methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid has been investigated for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In a study conducted on rats, this compound was found to reduce inflammation in the colon and improve the symptoms of colitis. Another study showed that this compound inhibited the growth of breast cancer cells in vitro. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[3-(1-methylindol-3-yl)propanoyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-19-12-13(14-6-2-3-7-15(14)19)9-10-17(21)20-11-5-4-8-16(20)18(22)23/h2-3,6-7,12,16H,4-5,8-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHSHDKRECBBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)N3CCCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

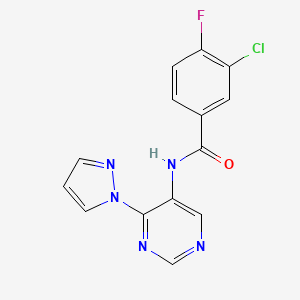
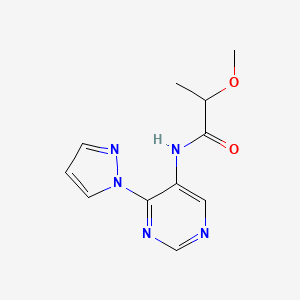
![5-cyclohexyl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641773.png)
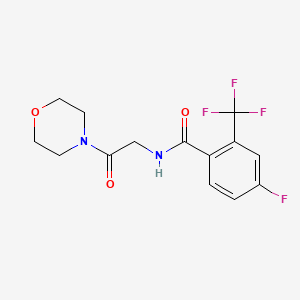
![Tert-butyl 5-[(2-methyloxolan-3-yl)amino]-2,3-dihydroindole-1-carboxylate](/img/structure/B7641781.png)
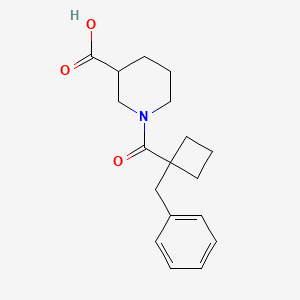
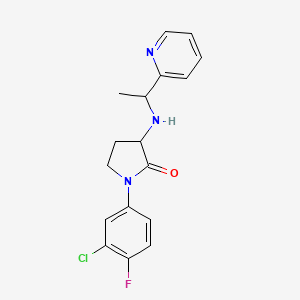
![5-(2,2-dimethylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641817.png)
![(3S)-1-(spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7641824.png)

![5-(2,2-dimethylpropyl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641846.png)
![2-[[2-(3-Methylthiophen-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7641853.png)
![5-[1-(3,4-Difluorophenyl)ethyl-methylcarbamoyl]furan-2-carboxylic acid](/img/structure/B7641861.png)
![5-[(3-methoxyphenyl)methyl]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641868.png)